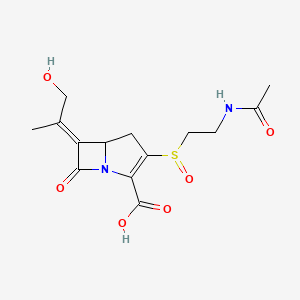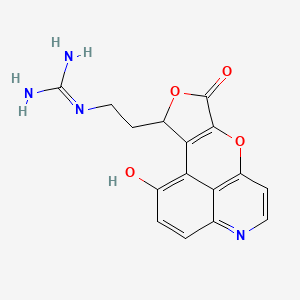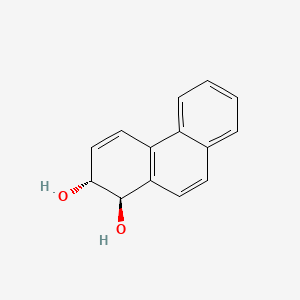
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1S,2S)-1,2-dihydrophenanthrene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Metabolic Processes and Synthesis
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol has been studied in various metabolic and synthetic processes. Vyas et al. (1982) explored the stereoselective metabolism of its optical isomers by rat liver microsomes, focusing on the formation of diol epoxides from these dihydrodiols (Vyas, Thakker, Levin, Yagi, Conney, & Jerina, 1982). Furthermore, Lorentzen, Sydnes, and Jørgensen (2014) demonstrated the enantioselective synthesis of the compound, contributing to the understanding of its construction in polycyclic aromatic compounds (Lorentzen, Sydnes, & Jørgensen, 2014).
Analytical Techniques
In the field of analytical chemistry, the compound has been utilized in studies like the one by Pampanin et al. (2016), who investigated fixed wavelength fluorescence for detecting polycyclic aromatic hydrocarbon metabolites in fish bile, highlighting the compound's role in analytical methods (Pampanin, Kemppainen, Skogland, Jørgensen, & Sydnes, 2016).
Catalysis and Polymerization
The compound also finds applications in catalysis and polymerization processes. Komarov et al. (2019) utilized similar compounds in the initiation of ring-opening polymerization of cyclic esters, showcasing its potential in polymer chemistry (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).
Environmental and Biological Applications
In environmental studies, the compound's metabolites have been analyzed to understand the biotransformation of polycyclic aromatic hydrocarbons, as discussed by Cerniglia and Yang (1984), who studied its metabolism by the fungus Cunninghamella elegans (Cerniglia & Yang, 1984).
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m1/s1 |
InChI-Schlüssel |
FZOALBNXOKAOEW-ZIAGYGMSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@@H]3O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




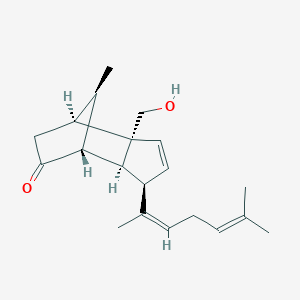
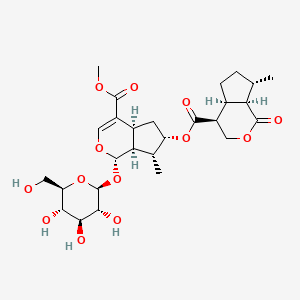
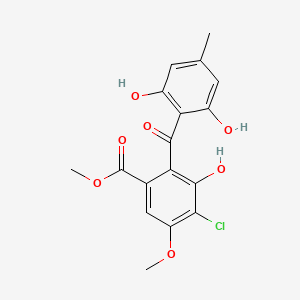
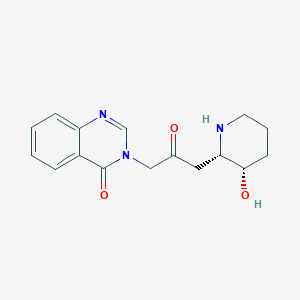
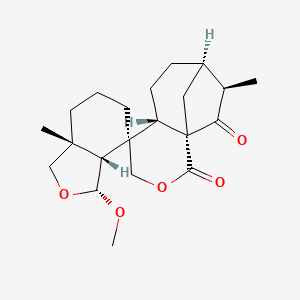
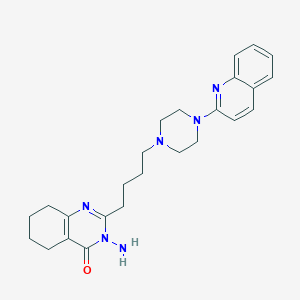
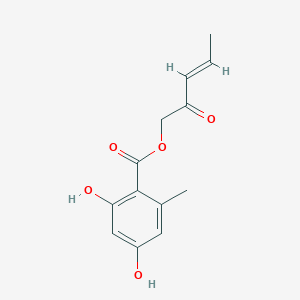
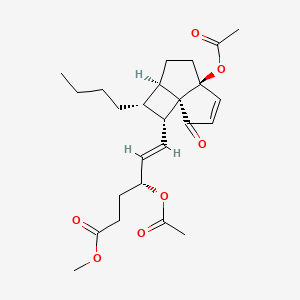

![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)
![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
